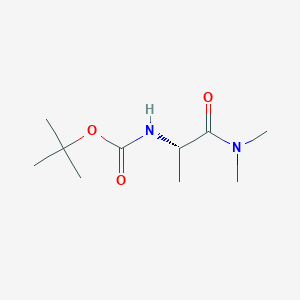

Boc-L-alanine N,N-dimethyl amide

CAS No.:

Cat. No.: VC13944959

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20N2O3 |

|---|---|

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate |

| Standard InChI | InChI=1S/C10H20N2O3/c1-7(8(13)12(5)6)11-9(14)15-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1 |

| Standard InChI Key | QBUSAFMZJRRELW-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(C)C)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C(=O)N(C)C)NC(=O)OC(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Structure and Classification

Boc-L-alanine N,N-dimethyl amide is a secondary amide derivative of L-alanine. Its structure includes:

-

Boc group: A tert-butyloxycarbonyl moiety protecting the α-amino group.

-

Dimethyl amide: Two methyl groups attached to the nitrogen of the carboxamide, replacing the hydroxyl group of the parent amino acid.

-

Chirality: Retains the L-configuration at the α-carbon, critical for biological relevance .

The molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol. The IUPAC name is tert-butyl N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate, and its InChI identifier is InChI=1S/C10H20N2O3/c1-7(8(13)12(5)6)11-9(14)15-10(2,3).

Table 1: Key Physical and Chemical Properties

Synthesis and Preparation Methods

Common Synthetic Routes

The synthesis of Boc-L-alanine N,N-dimethyl amide typically involves two-step strategies:

Coupling Reactions

-

Activation of L-Alanine: L-Alanine is activated as a benzyl ester or via carbodiimide-mediated coupling.

-

Amide Bond Formation: Reaction with a dimethylamine derivative (e.g., dimethylamine hydrochloride) under controlled conditions .

Deprotection and Purification

-

Boc Protection: The α-amino group is protected using tert-butyloxycarbonyl chloride or O-tertiary-butyl S-phenyl thiocarbonate .

-

Purification: Recrystallization or chromatography to isolate the pure product .

Table 2: Comparative Synthesis Methods

Applications in Organic Synthesis and Medicinal Chemistry

Peptide Synthesis

Boc-L-alanine N,N-dimethyl amide is pivotal in solid-phase and solution-phase peptide synthesis:

-

Amino Group Protection: The Boc group prevents premature deprotection during coupling, enabling selective functionalization .

-

Stability: The dimethyl amide resists hydrolysis, ensuring robustness during multi-step reactions .

Example: Dipeptide Formation

In a study, Boc-L-alanine N,N-dimethyl amide was coupled with other Boc-protected amino acids using N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide, yielding dipeptides in 15 minutes without base addition .

Drug Design and Development

The compound’s dimethyl amide enhances lipophilicity and membrane permeability, making it valuable for:

-

Bioactive Molecules: Designing peptides with improved bioavailability for therapeutic applications .

-

Targeted Delivery: Modifying peptides to interact with specific biological pathways, such as G-protein coupled receptors .

Table 3: Applications in Medicinal Chemistry

Research Findings and Biological Activity

Enzymatic Inhibition

Studies on N-glutaryl-L-alanine analogs (structurally related to Boc-L-alanine N,N-dimethyl amide) reveal potent inhibition of γ-glutamylcyclotransferase (GGCT) :

-

GGCT Inhibition: Simple N-glutaryl-L-alanine exhibited the highest activity, while dimethyl-substituted analogs showed moderate efficacy .

-

Mechanism: Competitive inhibition by mimicking the enzyme’s substrate, 5-oxoproline .

Stability and Reactivity

-

Acid Sensitivity: The Boc group is cleavable under acidic conditions (e.g., TFA), enabling sequential deprotection and coupling .

-

Thermal Stability: High melting points (e.g., 149–153°C for related Boc-L-alanine N-methoxy-N-methyl amide) indicate robustness under reaction conditions .

Future Directions and Challenges

Optimization of Synthesis

-

Catalytic Methods: Exploring greener catalysts (e.g., ionic liquids) to improve yields and reduce waste .

-

Enantioselective Synthesis: Developing methods to retain chirality during dimethyl amide formation .

Therapeutic Exploitation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume